N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE
Description
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with methyl and nitro substituents on the benzamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-11-17(9-10-18(13)24(26)27)20(25)21-19-14(2)22-23(15(19)3)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,25) |
InChI Key |
WZCYYQZTZBVMGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Benzylation: The pyrazole derivative is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Amidation: The benzylated pyrazole is reacted with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: Similar structure but lacks the nitro group.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains additional functional groups and a different core structure.
Uniqueness
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE is unique due to the presence of both benzyl and nitro groups, which can impart distinct biological and chemical properties. Its specific substitution pattern on the pyrazole and benzamide rings can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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